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Compound of Interest |

6-Bromo-3-chloro-2-
Compound Name:
hydroxybenzoic acid

Cat. No.: B12850626

Get Quote

\ J

CAS Registry Number: 1934463-24-7 Molecular Formula: C7H4BrClOs Molecular Weight:
251.46 g/mol Target Class: Polysubstituted Salicylic Acid / Benzoic Acid Derivative

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-bromo-3-chloro-2-hydroxybenzoic acid presents a specific regiochemical
challenge: introducing a carboxylic acid moiety into a crowded aromatic ring containing both
chlorine and bromine substituents. Direct halogenation of salicylic acid is unsuitable because
the 5-position (para to the hydroxyl) is electronically favored, leading to the formation of 5-halo
derivatives rather than the desired 6-bromo-3-chloro substitution pattern.

Therefore, the most authoritative and chemically sound strategy employs the Kolbe-Schmitt
Carboxylation of a pre-functionalized phenol. This approach utilizes the ortho-directing power of
the phenoxide anion to install the carboxyl group at the only available ortho position (C6),
ensuring complete regiocontrol.

Retrosynthetic Logic (Graphviz)
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Figure 1: Retrosynthetic disconnection revealing 2-chloro-5-bromophenol as the obligate
precursor.

Primary Route: Kolbe-Schmitt Carboxylation

This route is the industry standard for synthesizing polysubstituted salicylic acids (e.g.,
Dicamba intermediates). It relies on the formation of a potassium phenoxide salt, which
undergoes electrophilic substitution with carbon dioxide under pressure.
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Figure 2: The Kolbe-Schmitt workflow for regioselective carboxylation.[1]

Detailed Experimental Protocol

Reagents:
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Substrate: 2-Chloro-5-bromophenol (CAS: 13659-23-9)[2]

Base: Potassium Hydroxide (KOH), pellets or 50% aq. solution

Solvent: Xylene or Toluene (for azeotropic water removal)

Reagent: Carbon Dioxide (CO2z) gas (anhydrous)
Step-by-Step Methodology:
e Phenoxide Formation:

o Charge a high-pressure autoclave reactor with 2-chloro-5-bromophenol (1.0 eq) and
Xylene (5-10 volumes).

o Add Potassium Hydroxide (1.05 eq).

o Heat the mixture to reflux equipped with a Dean-Stark trap. Vigorously stir to remove water
azeotropically. Critical: The reaction requires anhydrous potassium phenoxide; moisture
will quench the reaction and lower yields.

o Continue reflux until no more water collects in the trap.[3]
o Carboxylation:
o Seal the autoclave and cool the mixture to ~100°C.
o Pressurize with dry CO2 to 20-50 bar (approx. 300-700 psi).
o Heat the reactor to 130-150°C and maintain stirring for 8—=12 hours.

o Mechanism:[4][1] The potassium cation coordinates with the phenoxide oxygen and a COz2
molecule, directing the electrophilic attack to the ortho position (C6). Since C2 is blocked
by Chlorine and C4 is para (less favored in Kolbe-Schmitt), substitution occurs almost
exclusively at C6.

o Work-up & Purification:
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o Cool the reactor to room temperature and vent excess COa.
o Add water to the reaction mass to dissolve the potassium salt of the product.[5]
o Separate the aqueous layer (containing the product) from the organic layer (xylene).

o Acidify the aqueous phase carefully with 6N HCI to pH 1-2. The product, 6-bromo-3-
chloro-2-hydroxybenzoic acid, will precipitate.

o Filter the solid and wash with cold water.

o Recrystallization: Purify by recrystallization from dilute ethanol or an ethyl acetate/hexane
mixture to remove traces of unreacted phenol.

Alternative Route: Hydrolysis of the Benzonitrile

For laboratory-scale synthesis where high-pressure equipment is unavailable, the hydrolysis of
the corresponding nitrile is a viable alternative. This route assumes the availability of 6-bromo-
3-chloro-2-hydroxybenzonitrile (CAS: 1934422-82-8).[6][7]

Protocol

 Dissolution: Dissolve 6-bromo-3-chloro-2-hydroxybenzonitrile (1.0 eq) in a mixture of water
and sulfuric acid (50% H2S0a).

e Hydrolysis: Reflux the mixture at 100-110°C for 6—12 hours. Monitor consumption of the
nitrile by HPLC or TLC.

« |solation: Cool the mixture on an ice bath. The carboxylic acid typically precipitates upon
cooling. Filter, wash with water, and dry under vacuum.[8]

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical results against the
following expected parameters.
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Expected Value /
Parameter o Notes
Characteristic

Off-white to pale yellow

Appearance . .
crystalline solid
Protons at C4 and C5 will
1H NMR Two aromatic doublets (d) show ortho coupling (J = 8-9
Hz).
Characteristic isotope pattern
Mass Spec (ESI-) [M-H]~ = 249/251/253
for1Br+ 1Cl.
NOE observed between OH
) ) ) and C3-CI? No protons there.
Regiochemistry NOE Correlation
Key NOE between C5-H and
C4-H.
. Essential for drug development
Purity Target >98% (HPLC)

applications.

Critical Safety & Handling

e High Pressure: The Kolbe-Schmitt reaction involves pressurized CO:z at high temperatures.
Use rated autoclaves with burst disks.

o Corrosives: KOH and HCI are corrosive. 2-Chloro-5-bromophenol is an irritant and potentially

toxic.

» Waste Disposal: Halogenated aromatic waste must be segregated and incinerated according

to environmental regulations.
References
e Synthesis of 3,6-Dichlorosalicylic Acid (Dicamba Intermediate)

o Source: U.S. Patent 4,232,172.
o Relevance: Establishes the Kolbe-Schmitt conditions for 2,5-dihalophenols.
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¢ Precursor Data (2-Chloro-5-bromophenol)

o Source: PubChem CID 13284272.

o Relevance: Validates structure and availability of the starting material.[9]
e Target Compound Record

o Source: ChemScene CAS 1934463-24-7.
o Relevance: Confirms the existence and specific CAS of the target acid.

¢ Nitrile Intermediate
o Source: PubChem CID 122237246 (6-Bromo-3-chloro-2-hydroxybenzonitrile).[7]

o Relevance: Validates the nitrile hydrolysis pathway intermedi

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. researchgate.net [researchgate.net]

o To cite this document: BenchChem. [Technical Guide: Synthesis of 6-Bromo-3-chloro-2-
hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12850626/docs#technical-guide-synthesis-of-6-
bromo-3-chloro-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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